Product packaging for 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one(Cat. No.:CAS No. 1308384-26-0)

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one

Número de catálogo: B1426587
Número CAS: 1308384-26-0
Peso molecular: 170.21 g/mol
Clave InChI: ZGBXGJPUSCAJEA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one (CAS 1308384-26-0) is a high-value spirocyclic lactam serving as a crucial synthetic intermediate in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C₈H₁₄N₂O₂ and a molecular weight of approximately 170.21 g/mol, is recognized for its unique spirocyclic architecture, which makes it a versatile scaffold for constructing novel therapeutic agents . Its primary research application is as a key building block in the synthesis of novel Kv1.3 potassium channel blockers . The voltage-gated potassium channel Kv1.3 is a promising target for the treatment of T-cell-mediated autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, as well as metabolic disorders including type-2 diabetes and obesity . The spirocyclic core of this compound is utilized to create potent, small-molecule inhibitors that can modulate immune cell function and calcium signaling by blocking the Kv1.3 channel . The synthetic route to such inhibitors often involves functionalization of the secondary amine within its diazaspiro ring system, allowing for diversification and structure-activity relationship studies . Beyond its specific use in ion channel research, this spirocyclic lactam is a valuable template in broader drug discovery efforts, contributing to the development of compounds with potential activity against neurological disorders and infectious diseases through enzyme inhibition and receptor modulation . Stored at 2-8°C, this product is provided with a high purity of 95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O2 B1426587 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one CAS No. 1308384-26-0

Propiedades

IUPAC Name

1-oxa-3,9-diazaspiro[4.6]undecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBXGJPUSCAJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1)CNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Step 1: Protection of Amino Group

  • Protect the amino group of hexahydro(1H)-azepin-4-one with a suitable protecting group to afford a protected ketone intermediate (compound 2 in the patent scheme).

Step 2: Epoxidation

  • Epoxidize the ketone intermediate to generate a spiro-epoxide (compound 3). This is typically done using peracids or epoxidizing reagents under controlled conditions.

Step 3: Aminolysis of Spiro-Epoxide

  • React the spiro-epoxide with an amine (RNH2) to open the epoxide ring, yielding an amino alcohol intermediate (compound 5). The amine substituent R can vary, allowing structural diversification.

Step 4: Cyclization to Spiro-Oxazolidinone

  • Cyclize the amino alcohol using a carbonylation agent (e.g., phosgene equivalents or carbonyldiimidazole) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) to form the spiro-oxazolidinone ring (compound 6).

Step 5: Deprotection

  • Remove the protecting group under suitable conditions to obtain the target compound this compound (compound 7).

Notes on Conditions

  • Solvent choice, temperature, and reaction times are optimized to maximize yield and purity.
  • Physical methods such as vortexing, ultrasound, or mild heating can assist in dissolution and reaction progression.
  • Purification typically involves chromatographic techniques.

Synthetic Route Summary Table

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate
1 Amino Protection Hexahydro(1H)-azepin-4-one Protecting group (e.g., Boc) Protected ketone intermediate (2)
2 Epoxidation Protected ketone (2) Peracid or epoxidizing agent Spiro-epoxide (3)
3 Aminolysis (Epoxide opening) Spiro-epoxide (3) Amine (RNH2) Amino alcohol (5)
4 Cyclization (Carbonylation) Amino alcohol (5) Carbonylation agent, DMAP Spiro-oxazolidinone (6)
5 Deprotection Spiro-oxazolidinone (6) Acidic or basic deprotection This compound (7)

Alternative Synthetic Approaches and Related Compounds

  • Related spiro compounds, such as 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, have been synthesized via similar strategies involving epoxide intermediates and intramolecular cyclizations.
  • Modifications of the spiro ring size and substitution patterns are achieved by varying starting materials and reaction conditions.
  • The use of N-Boc-piperidone and Corey–Chaykovsky reagent for epoxidation is a common approach in analogous spirocyclic syntheses.

Research Findings and Considerations

  • The synthetic route allows for structural diversity by changing the amine used in the aminolysis step, enabling the development of analogs with potential biological activity.
  • The spirocyclic framework imparts conformational rigidity, which is valuable in drug design for receptor selectivity.
  • Purity and stereochemistry are critical, often requiring chiral chromatography for enantiomeric separation.
  • The described method is scalable and adaptable for medicinal chemistry research.

Análisis De Reacciones Químicas

Types of Reactions

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: In the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

    Industry: In the development of new materials and as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Compound Name Spiro Ring System Molecular Formula Key Features/Applications Biological Activity/Notes References
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one [4.6] C₈H₁₄N₂O₂ Kv1.3 blocker; research use 40–85% inhibition at 10 µM; racemic or enantiopure
Fenspiride (8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one HCl) [4.5] C₁₅H₂₀N₂O₂·HCl Clinically used for respiratory diseases Anti-inflammatory, antitussive; treats asthma, bronchitis
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one [5.5] C₈H₁₄N₂O₂ Research compound (American Elements) Structural analog with shifted spiro ring; uncharacterized activity
1,4-Dioxa-8-azaspiro[4.6]undecane [4.6] C₈H₁₅NO₂ Experimental compound (CymitQuimica) Solubility/reactivity varies with conditions; potential pharmaceutical utility
3-[(2-Methoxy-5-nitrophenyl)methyl]-8-(1-oxopentyl)-1-Oxa-3,8-diazaspiro[4.5]decan-2-one [4.5] C₂₀H₂₇N₃O₆ Specialty research derivative Bulky substituents likely alter target selectivity

Key Differences and Implications

Spiro Ring Size :

  • The spiro[4.6] system in the target compound provides a larger, more flexible ring compared to spiro[4.5] (e.g., Fenspiride) or spiro[5.5] derivatives. This impacts binding pocket compatibility in ion channels like Kv1.3 .
  • Fenspiride’s spiro[4.5] structure (smaller ring) correlates with clinical efficacy in respiratory inflammation, suggesting ring size influences therapeutic targeting .

Substituent Effects: Fenspiride’s 2-phenylethyl group enhances anti-inflammatory activity by interacting with hydrophobic pockets in target proteins .

Stereochemical Influence :

  • Unlike many spiro compounds, this compound shows minimal enantiomeric activity differences, simplifying synthesis .
  • In contrast, 1,4-Dioxa-8-azaspiro[4.6]undecane (with oxygen substitutions) may exhibit stereospecific reactivity due to altered hydrogen-bonding capacity .

Actividad Biológica

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one, a compound characterized by its unique spirocyclic structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8_8H14_{14}N2_2O2_2
  • Molecular Weight : 170.21 g/mol
  • CAS Number : 1308384-26-0

The compound features a spiro-connected oxazolidine and piperazine ring, which contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Although the precise pathways remain largely uncharacterized, preliminary studies suggest that the compound may modulate enzyme activity through binding interactions facilitated by its spirocyclic structure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The compound’s ability to interfere with cellular signaling pathways involved in cancer progression is under investigation .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Research has indicated that it could help mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Applications in Research

This compound serves as a versatile scaffold in drug discovery and development:

  • As a Building Block : The compound is utilized in synthesizing more complex molecules for various applications in medicinal chemistry.
  • Biological Assays : It is employed as a probe in biological assays to study enzyme inhibition and receptor interactions.

Case Study 1: Antimicrobial Activity

In a study published by BenchChem, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as an antimicrobial agent.

Bacterial StrainConcentration (µg/mL)Inhibition (%)
Staphylococcus aureus1085
Escherichia coli1078

Case Study 2: Anticancer Activity

A study focused on the effects of this compound on human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment .

Treatment Concentration (µM)Cell Viability (%)
0100
590
1075
2550

Q & A

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives as Kv1.3 potassium channel blockers?

  • Methodological Answer : SAR studies reveal that aromatic substituents (e.g., phenyl, indol-3-yl) at the 9-position enhance binding affinity. Stereochemistry (R/S configurations) minimally affects activity, as shown by <5% difference in rubidium efflux inhibition between enantiomers. Functional assays (e.g., CHO cells expressing Kv1.3) at 10 µM doses identify compounds with >85% inhibition (potential IC₅₀ ~2–20 µM) . Table 1 : Representative SAR Data
DerivativeSubstituent% Inhibition (10 µM)
21Indol-3-yl100%
29 (R)Benzyl82%
32 (S)Benzyl80%

Q. How can contradictory data on stereochemical effects in biological assays be resolved?

  • Methodological Answer : Contradictions arise when minor stereochemical differences (e.g., diastereomer pairs 29 and 32) yield similar inhibition profiles. To resolve this, employ enantiomerically pure samples, validate assays with positive controls (e.g., margatoxin), and use advanced techniques like vibrational circular dichroism (VCD) to confirm absolute configurations. Dose-response curves (IC₅₀ determinations) provide finer resolution than single-dose assays .

Q. What theoretical frameworks guide the design of novel this compound analogs for CNS applications?

  • Methodological Answer : Molecular docking studies (e.g., with Kv1.3 homology models) identify key interactions (e.g., hydrogen bonding with Thr313, hydrophobic contacts with Val381). Ligand-based pharmacophore models prioritize substituents that enhance blood-brain barrier (BBB) penetration, such as logD values <3 and polar surface area <80 Ų .

Q. What experimental designs are optimal for assessing pharmacokinetic parameters of spirocyclic derivatives in vivo?

  • Methodological Answer : Use factorial designs to evaluate variables like dose, administration route (oral vs. intravenous), and sampling intervals. In SHR (spontaneously hypertensive rat) models, measure plasma half-life (t₁/₂), volume of distribution (Vd), and clearance (CL) via LC-MS/MS. Compare results to in vitro microsomal stability data to predict hepatic extraction ratios .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer : Discrepancies may arise from oversimplified docking models (e.g., static protein structures). Validate predictions with molecular dynamics simulations (MD) to account for protein flexibility. Experimentally, use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and confirm computational hits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 2
Reactant of Route 2
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.